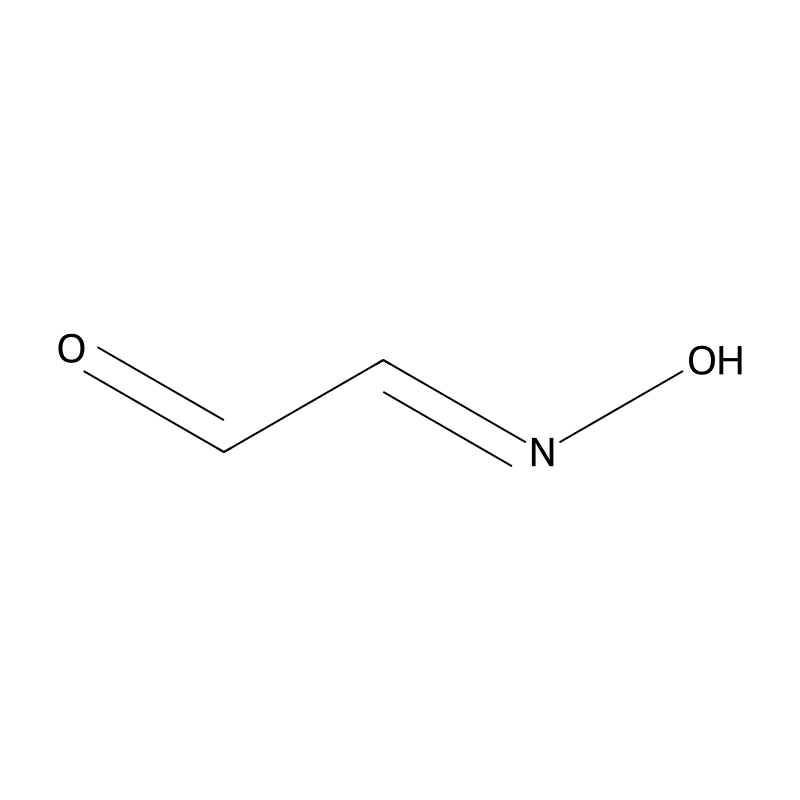

(E)-2-(Hydroxyimino)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-2-(Hydroxyimino)acetaldehyde is an organic compound characterized by the presence of a hydroxyimino functional group attached to an acetaldehyde moiety. The compound has the molecular formula C₂H₅NO₂ and features a double bond between the nitrogen and carbon atoms, which is typical of oxime compounds. The hydroxyimino group (-C=N-OH) contributes to its reactivity, making it an interesting subject for various

The reactivity of (E)-2-(Hydroxyimino)acetaldehyde is largely influenced by its functional groups. Key reactions include:

- Norrish–Yang Reaction: This reaction involves the photochemical cyclization of (E)-2-(Hydroxyimino)acetaldehyde to form cyclobutanol derivatives upon UV light irradiation. The reaction has been shown to be chemoselective, producing cyclobutanol oximes from various substituted (E)-2-(hydroxyimino)aldehydes .

- Aldol Condensation: As a carbonyl compound, (E)-2-(Hydroxyimino)acetaldehyde can participate in aldol condensation reactions, where it reacts with another carbonyl compound in the presence of a base to form β-hydroxy aldehydes or ketones .

Several synthetic routes have been developed for producing (E)-2-(Hydroxyimino)acetaldehyde:

- Oximation of Acetaldehyde: The most straightforward method involves the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically yields the desired hydroxyimino compound .

- Photochemical Methods: Recent studies have explored photochemical methods for synthesizing various derivatives of hydroxyimino compounds, including (E)-2-(Hydroxyimino)acetaldehyde, through selective irradiation processes .

(E)-2-(Hydroxyimino)acetaldehyde has potential applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of oxime derivatives that are valuable in pharmaceuticals and agrochemicals.

- Biocatalysis: Its aldehyde functionality may allow for biocatalytic transformations, making it a candidate for use in enzyme-mediated reactions within industrial applications .

Interaction studies involving (E)-2-(Hydroxyimino)acetaldehyde have focused on its reactivity with nucleophiles and electrophiles due to its carbonyl and hydroxyimino groups. These interactions can lead to the formation of various products, including oximes and other nitrogen-containing compounds. The study of these interactions is crucial for understanding its potential applications in medicinal chemistry and materials science.

Several compounds share structural similarities with (E)-2-(Hydroxyimino)acetaldehyde, each exhibiting unique properties and reactivities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetaldehyde | Aldehyde | Simple carbonyl compound; precursor for many organic reactions. |

| Hydroxylamine | Amino alcohol | Strong nucleophile; used in various synthetic applications. |

| Benzaldehyde | Aromatic aldehyde | Exhibits distinct reactivity due to aromatic stabilization. |

| 2-Hydroxybenzaldehyde | Hydroxy-substituted aldehyde | Increased solubility and reactivity compared to simple aldehydes. |

(E)-2-(Hydroxyimino)acetaldehyde stands out due to its dual functional groups (hydroxyimino and aldehyde), which allow it to participate in unique chemical transformations that are not possible with simpler aldehydes or ketones.